molecular formula C12H12O5 B136023 Ethyl 3,4-ethylenedioxybenzoylformate CAS No. 131030-47-2

Ethyl 3,4-ethylenedioxybenzoylformate

Cat. No. B136023
M. Wt: 236.22 g/mol
InChI Key: ZHCREKCZMKTIPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on esterification and oxidation processes. For instance, the synthesis of ethyl 3,4-dihydroxybenzoate from 4-methylcatechol involves oxidation followed by esterification, with the yield being significantly influenced by the reaction conditions such as catalyst dosage, reaction time, and temperature . Similarly, the synthesis of other ethyl benzoate derivatives, like the one obtained from ethyl 4-hydroxybenzoate and 1,2-dichloroethane, involves careful selection of solvents and reagents to achieve the desired molecular structure .

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is characterized by the presence of ester functional groups and their spatial arrangement. For example, diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate features a central ethylene bridge in an anti conformation and benzene rings that are almost coplanar with the adjacent ethoxycarbonyl groups . The planarity and conformation of these molecules are crucial for their chemical behavior and can be determined using X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving ethyl benzoate derivatives can be complex, as seen in the thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system, which unexpectedly leads to a chlorinated ethyl benzoate derivative . The reactivity of these compounds is influenced by the substituents on the benzene ring and the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are determined by their molecular structure. The planarity of the molecule, the presence of hydrogen bonds, and π-π interactions contribute to the stability of the crystal structure and can affect properties like melting point, solubility, and reactivity . The synthesis paper on ethyl 3,4-dihydroxybenzoate also implies that the purity and yield of the compound are critical for its physical properties and potential industrial applications .

Scientific Research Applications

Antioxidant Activity Evaluation

Research on antioxidants, including methods for determining antioxidant activity, is crucial for understanding the potential applications of chemical compounds like Ethyl 3,4-ethylenedioxybenzoylformate. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing the antioxidant capacity of complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied to analyze antioxidants or determine the antioxidant capacity of complex samples, highlighting the importance of chemical compounds in medical and food engineering fields (Munteanu & Apetrei, 2021).

Facile Synthesis of Heterocycles

Isoxazolone derivatives are significant due to their biological and medicinal properties, serving as intermediates for synthesizing numerous heterocycles. Research into the synthesis of these compounds, involving reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, indicates the potential utility of similar chemical compounds in creating environmentally friendly procedures for preparing heterocycles (Laroum et al., 2019).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials are highlighted for their promising application in thermoelectric devices. Systematic research on the thermoelectric properties of PEDOT has shown significant advancements, suggesting the potential for similar organic compounds to be used in applications requiring high conductivity, transparency, and thermal stability. These materials could be crucial for military and niche applications due to their inherent attributes (Yue & Xu, 2012).

Electrochemical Technology

Research in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids highlights the progress in electroplating and energy storage. This area's advancements underscore the potential for using specific ionic liquids and their mixtures in industrial applications, pointing towards the importance of understanding the electrochemical behaviors of various chemical compounds (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 3,4-ethylenedioxybenzoylformate should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

Future Directions

A paper titled “Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity” suggests that Ethyl 3,4-dihydroxybenzoate, a compound similar to Ethyl 3,4-ethylenedioxybenzoylformate, could serve as a potential efflux pump inhibitor for drug-resistant E. coli . This indicates a potential future direction for the use of Ethyl 3,4-ethylenedioxybenzoylformate in combating antibiotic resistance.

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-15-12(14)11(13)8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCREKCZMKTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374517
Record name ethyl 3,4-ethylenedioxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-ethylenedioxybenzoylformate

CAS RN

131030-47-2
Record name ethyl 3,4-ethylenedioxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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